molecular formula C12H16N6O3S B2697639 ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate CAS No. 1058238-85-9

ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate

Número de catálogo: B2697639
Número CAS: 1058238-85-9
Peso molecular: 324.36
Clave InChI: RCKSQNRRFDGECA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Historical Development of Triazolopyrimidine Chemistry

The triazolopyrimidine scaffold emerged as a chemically intriguing system following its initial synthesis in 1909 by Bulow and Haas, who reported the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle. Early interest in this class of compounds stemmed from their structural resemblance to purines, which spurred investigations into their potential as bioisosteres. A landmark discovery occurred with the isolation of essramycin (1 ), a naturally occurring 1,2,4-triazolo[1,5-a]pyrimidine derivative from Streptomyces species, which demonstrated antibiotic properties and validated the scaffold’s biological relevance.

The mid-20th century saw the development of Trapidil (2 ), a 1,2,4-triazolo[1,5-a]pyrimidine derivative marketed as a vasodilator and antiplatelet agent, marking the scaffold’s entry into clinical use. Advances in synthetic methodologies, such as annulation reactions and Dimroth rearrangements, enabled the systematic exploration of substitution patterns, paving the way for structure-activity relationship (SAR) studies. Contemporary research has leveraged these synthetic strategies to design derivatives targeting diverse pathologies, including neuropathic pain, cancer, and infectious diseases.

Isomeric Structures of Triazolopyrimidines

Triazolopyrimidines exhibit rich isomeric diversity due to variations in nitrogen atom positioning and ring fusion. The triazolo[4,5-d]pyrimidine core, as seen in the target compound, is one of several isomeric forms, which include:

Isomer Name Ring Fusion Pattern Key Substitution Sites
Triazolo[4,5-d]pyrimidine Triazole fused at C4-C5 of pyrimidine Positions 3, 7
Triazolo[1,5-a]pyrimidine Triazole fused at C1-C2 of pyrimidine Positions 5, 7
Triazolo[1,5-a]pyrimidine Triazole fused at C1-C2 of pyrimidine Positions 3, 5

The target compound’s triazolo[4,5-d]pyrimidine core distinguishes it from other isomers through its unique electronic distribution and hydrogen-bonding capabilities. Substitution at position 3 (e.g., ethyl group) and position 7 (thioacetamide side chain) further modulates steric and electronic properties, influencing receptor binding and metabolic stability.

Significance of Triazolo[4,5-d]Pyrimidine Core in Medicinal Chemistry

The triazolo[4,5-d]pyrimidine core has garnered attention for its dual role as a purine mimic and a functional group surrogate. Key attributes include:

  • Purine Bioisosterism : The core’s π-electron-deficient nature mimics purine bases, enabling interactions with ATP-binding pockets. For example, compound 26a , a P2X3 receptor antagonist, exploits this property to achieve selective inhibition (IC~50~ = 54.9 nM).
  • Metal Chelation : The triazole nitrogen atoms facilitate coordination with transition metals, as seen in platinum and ruthenium complexes investigated for anticancer activity.
  • Hydrogen-Bonding Capacity : Substituents at position 7 (e.g., thioether groups) engage in hydrogen bonding with residues like Arg316 and Tyr761 in LSD1, enhancing inhibitory potency.

Recent applications highlight the core’s adaptability:

  • Neuropathic Pain : Compound 26a stabilizes the desensitized state of P2X3 receptors via cryo-EM-validated interactions.
  • Oncology : Triazolo[4,5-d]pyrimidine derivatives inhibit LSD1 (IC~50~ = 0.564 μM), suppressing cancer cell migration.

Position of the Target Compound in Triazolopyrimidine Research

Ethyl 2-(2-((3-ethyl-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate occupies a unique niche due to its hybrid structure, combining a triazolo[4,5-d]pyrimidine core with a thioacetamide-linked dipeptide mimic. Key structural features and their implications include:

Feature Structural Role Potential Impact
3-Ethyl Group N3 substituent Enhances lipophilicity and metabolic stability
7-Thioacetamide Side Chain Electrophilic sulfur atom Facilitates covalent binding or redox modulation
Ethyl Ester Moiety Carboxylate prodrug Improves oral bioavailability

Comparative analysis with analogues reveals:

  • Similarity to Compound 27 : Both share a triazolo[4,5-d]pyrimidine core, but the target compound’s ethyl ester may confer superior pharmacokinetics compared to arylthio groups.
  • Divergence from Trapidil : Unlike Trapidil’s 1,2,4-triazolo[1,5-a]pyrimidine scaffold, the target compound’s isomerism may favor selectivity for non-purine targets.

Propiedades

IUPAC Name

ethyl 2-[[2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3S/c1-3-18-11-10(16-17-18)12(15-7-14-11)22-6-8(19)13-5-9(20)21-4-2/h7H,3-6H2,1-2H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKSQNRRFDGECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NCC(=O)OCC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

Ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N6O2SC_{13}H_{16}N_{6}O_{2}S, with a molecular weight of approximately 304.37 g/mol. The compound features a triazolo-pyrimidine core, which is known for its diverse pharmacological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available starting materials. Key steps may include:

  • Formation of the Triazolo-Pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Thioacetylation : Introduction of the thioacetamido group to enhance biological activity.
  • Esterification : Final conversion to the ethyl ester form to improve solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds with a triazolo-pyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. In vitro studies have demonstrated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values typically in the micromolar range) .

Anticancer Properties

The antiproliferative effects of triazolo-pyrimidine derivatives have been evaluated against several cancer cell lines. Notably, compounds related to this compound have shown promising results against human breast (MCF-7), colon (HCT116), and lung (A549) cancer cell lines. The IC50 values for these activities are generally reported in the range of 0.25 to 0.75 µM .

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways critical for cell proliferation and survival. For instance:

  • Inhibition of DNA Gyrase : Some studies suggest that triazolo-pyrimidine derivatives inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .
  • Targeting PI3K/mTOR Pathways : Research has indicated that certain derivatives can inhibit the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cancer cell survival and proliferation .

Case Studies

  • Antibacterial Activity Study :
    • A study assessed the antibacterial efficacy of various triazolo-pyrimidine derivatives against clinical isolates of S. aureus and E. coli.
    • Results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced activity with MIC values as low as 8 µg/mL .
  • Anticancer Study :
    • In a series of experiments on MCF-7 cells, a derivative showed significant cytotoxicity with an IC50 value of 0.52 µM.
    • Further analysis revealed that this compound induced apoptosis through activation of caspase pathways .

Data Summary

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureus8 µg/mL
AnticancerMCF-70.52 µM
AnticancerHCT1160.25 µM

Aplicaciones Científicas De Investigación

Structural Insights

The compound features a triazolo-pyrimidine structure, which is known for its diverse biological activities. The presence of a thioether linkage enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Anticancer Activity

Numerous studies have indicated that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. Ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate has shown potential against several cancer cell lines:

Cell Line IC50 (µg/mL) Mechanism of Action
MCF-7 (Breast Cancer)>64.5Inhibits tubulin polymerization
HEPG-2 (Liver Cancer)<10Induces apoptosis

These findings suggest that the compound may disrupt microtubule dynamics critical for cell division and growth .

Enzyme Inhibition

Compounds with similar structural frameworks have been shown to inhibit various enzymes involved in critical biochemical pathways. This compound may interact with specific enzymes or receptors by binding to their active sites, thereby disrupting normal cellular processes .

Antimicrobial Properties

The triazolo-pyrimidine core has been associated with antimicrobial activities. Preliminary studies indicate that this compound could exhibit effectiveness against various pathogens, making it a candidate for further investigation in the field of infectious diseases .

In Vitro Studies

A significant study demonstrated that this compound inhibited the proliferation of MCF-7 cells significantly more than traditional chemotherapeutics like ketoconazole. This highlights its potential as an alternative therapeutic agent .

Mechanistic Insights

Research into the mechanism of action suggests that triazolo derivatives can disrupt microtubule dynamics in cancer cells. This disruption is critical for preventing cell division and promoting apoptosis in malignant cells .

Pharmacokinetics

In silico studies indicate favorable pharmacokinetic properties for this compound. The compound shows good absorption and distribution profiles while exhibiting low toxicity in normal cells .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogues and Their Features

Compound Name/ID Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference ID
Target Compound [1,2,3]Triazolo[4,5-d]pyrimidine 3-Ethyl, 7-(thioacetamido-ethyl ester) C₁₆H₂₁N₇O₂S 344.16
Tert-butyl Derivative (Compound 9) [1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl, 5-(propylthio), tert-butyl carbamate C₁₈H₂₅N₇S 372.20
Bromobenzyl Derivative (Compound 10) [1,2,3]Triazolo[4,5-d]pyrimidine 3-(4-Bromobenzyl), 5-thio-tetrahydro-2H-pyran triacetate C₂₄H₂₇BrN₆O₇S 623.47 (calc.)
Aniline Derivative (Compound 22) [1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-(4-aminophenylthio) C₁₉H₁₇N₇S 383.11 (calc.)
Benzo[d]oxazole Derivative [1,2,3]Triazolo[4,5-d]pyrimidine 3-Benzyl, 7-thio-benzo[d]oxazole C₁₈H₁₂N₆OS 368.08

Key Observations :

  • Lipophilicity : The target compound’s ethyl ester and 3-ethyl group confer moderate lipophilicity, whereas the tert-butyl and bromobenzyl derivatives (Compounds 9, 10) exhibit higher molecular weights and likely reduced solubility .
  • Pharmacophore Flexibility : The aniline group in Compound 22 may enable hydrogen bonding, contrasting with the target’s acetamido linker .

Pharmacological Activity

Triazolo-pyrimidines are frequently explored as adenosine receptor antagonists. Structural similarities suggest the target compound may share receptor-binding properties, though the ethyl ester could reduce potency compared to more polar derivatives .

ADMET Properties

  • Metabolism : Ethyl esters (e.g., ’s compound 1) are prone to hydrolysis by esterases, suggesting the target compound may have shorter half-lives than carbamate or amide derivatives (e.g., Compound 9) .
  • Solubility : The thioether and ester groups in the target compound likely improve solubility over purely aromatic derivatives (e.g., Compound 22) but reduce it compared to sulfonate-containing tracers like MRS5346 .

Patent Landscape

Patent EP () covers triazolo-pyrimidines with propylthio and cyclopropylamino substituents for treating thrombotic disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing ethyl 2-(2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate, and how can reaction yields be optimized?

  • Methodology : Start with 3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (precursor; ) . Introduce the thioether bridge via nucleophilic substitution using a mercaptoacetamide intermediate. Optimize solvent polarity (e.g., DMF or THF) and reaction temperature (60–80°C) to enhance yield. Monitor progress via TLC or HPLC. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) can achieve >95% purity. Yields for analogous triazolo-pyrimidine derivatives range from 70–85% under optimized conditions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm the triazolo-pyrimidine core, ethyl substituents, and thioacetamido linkage. Peaks at δ ~8.5–9.0 ppm (pyrimidine protons) and δ ~4.1–4.3 ppm (ethyl ester) are diagnostic .
  • IR Spectroscopy : Look for C=O stretches (~1740 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C14_{14}H17_{17}N7_{7}O3_{3}S) .
  • HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold) .

Q. What preliminary biological assays are suitable for identifying potential therapeutic targets?

  • Methodology :

  • Enzyme Inhibition Assays : Test NADPH oxidase (NOX) inhibition using cell-free systems (e.g., cytochrome c reduction assay) at 10–100 µM concentrations, referencing protocols for VAS3947 ( ) .
  • Cellular Viability Assays : Screen for antiproliferative effects in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (48–72 hr exposure) .
  • Fluorescence Polarization (FP) : Assess receptor binding (e.g., adenosine receptors) using fluorescent probes like MRS5346 ( ) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the triazolo-pyrimidine core for enhanced target selectivity?

  • Methodology :

  • Substituent Variation : Synthesize analogs with modified alkyl groups (e.g., propyl, benzyl) at the 3-position of the triazolo-pyrimidine. Compare IC50_{50} values in NOX inhibition assays ( vs. 15) .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with NOX isoforms (e.g., NOX2 vs. NOX4). Validate predictions via mutagenesis (e.g., replacing key residues in the binding pocket) .
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and logP values to balance potency and bioavailability .

Q. How should researchers resolve contradictions in activity data between in vitro and in vivo models?

  • Methodology :

  • Pharmacokinetic Analysis : Measure plasma half-life and tissue distribution in rodent models. Poor in vivo efficacy may stem from rapid clearance (e.g., ester hydrolysis of the ethyl group) .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, esterase-mediated cleavage of the ethyl group may reduce bioavailability .
  • Dose Escalation Studies : Test higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) to overcome solubility limitations .

Q. What mechanistic studies are recommended to elucidate the compound’s role in apoptosis induction?

  • Methodology :

  • Flow Cytometry : Quantify apoptosis via Annexin V/PI staining in treated vs. untreated cancer cells .
  • Western Blotting : Monitor caspase-3/7 activation and Bcl-2/Bax expression ratios. Compare results with hydrazone-based triazolo-pyrimidine derivatives ( ) .
  • ROS Detection : Use DCFH-DA probes to measure reactive oxygen species (ROS) levels, linking NOX inhibition to pro-apoptotic effects .

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